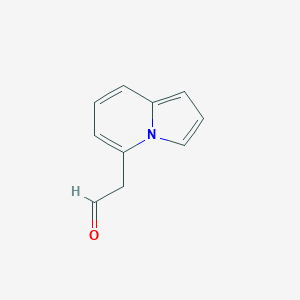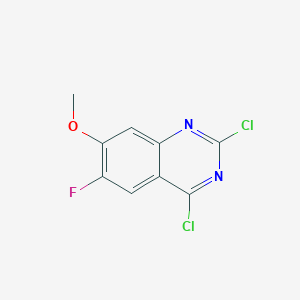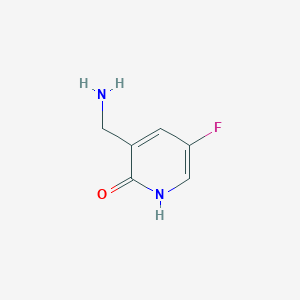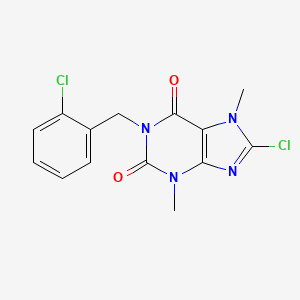
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is a chemical compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzisothiazolone core with a pentynyl substituent, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- typically involves the reaction of benzisothiazolone with a pentynyl halide under basic conditions. Common reagents used in this synthesis include potassium carbonate or sodium hydride as bases, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pentynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the pentynyl substituent.
2-(4-Butyn-1-yl)-1,2-Benzisothiazol-3(2H)-one: A similar compound with a butynyl group instead of a pentynyl group.
Uniqueness
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is unique due to the presence of the pentynyl group, which can impart different chemical and biological properties compared to its analogs
属性
分子式 |
C12H11NOS |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
2-pent-4-ynyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H11NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h1,4-5,7-8H,3,6,9H2 |
InChI 键 |
DWKYTRMMCJNNRF-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCN1C(=O)C2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)





![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)


